molecular formula C14H20N2O2 B12585044 3-Phenylpropyl tetrahydropyridazine-1(2H)-carboxylate CAS No. 648958-35-4

3-Phenylpropyl tetrahydropyridazine-1(2H)-carboxylate

Cat. No.: B12585044
CAS No.: 648958-35-4
M. Wt: 248.32 g/mol
InChI Key: MSFZVNAINMWEBJ-UHFFFAOYSA-N
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Description

3-Phenylpropyl tetrahydropyridazine-1(2H)-carboxylate is a heterocyclic compound that features a six-membered ring containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpropyl tetrahydropyridazine-1(2H)-carboxylate typically involves the reaction of phenylpropyl derivatives with tetrahydropyridazine-1(2H)-carboxylate precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and efficient production rates .

Chemical Reactions Analysis

Types of Reactions

3-Phenylpropyl tetrahydropyridazine-1(2H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-Phenylpropyl tetrahydropyridazine-1(2H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenylpropyl tetrahydropyridazine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenylpropyl tetrahydropyridazine-1(2H)-carboxylate
  • 3-Phenylpropyl tetrahydropyridazine-1(2H)-carboxamide
  • This compound ester

Uniqueness

This compound is unique due to its specific structural features and reactivity profile.

Properties

CAS No.

648958-35-4

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

3-phenylpropyl diazinane-1-carboxylate

InChI

InChI=1S/C14H20N2O2/c17-14(16-11-5-4-10-15-16)18-12-6-9-13-7-2-1-3-8-13/h1-3,7-8,15H,4-6,9-12H2

InChI Key

MSFZVNAINMWEBJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(NC1)C(=O)OCCCC2=CC=CC=C2

Origin of Product

United States

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